molecular formula C10H8N2O2 B2738619 5-Aminoquinoline-3-carboxylic acid CAS No. 1416439-59-2

5-Aminoquinoline-3-carboxylic acid

Cat. No.: B2738619
CAS No.: 1416439-59-2
M. Wt: 188.186
InChI Key: KQHMZYFYTXCZQM-UHFFFAOYSA-N
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Description

5-Aminoquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-nitroquinoline with a reducing agent to form 5-aminoquinoline, which is then carboxylated to yield the desired product . Another method includes the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .

Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Aminoquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or bind to specific receptors, thereby modulating biological pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to detoxify heme, leading to its accumulation and subsequent parasite death .

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • 4-Aminoquinoline
  • Chloroquine
  • Amodiaquine

Comparison: 5-Aminoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-3-carboxylic acid, the amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in medicinal chemistry applications .

Properties

IUPAC Name

5-aminoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHMZYFYTXCZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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